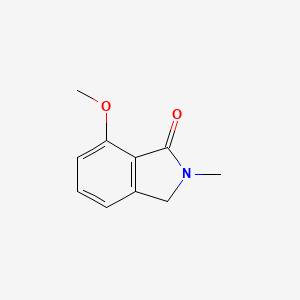

7-Methoxy-2-methylisoindolin-1-one

Description

7-Methoxy-2-methylisoindolin-1-one is a heterocyclic compound featuring an isoindolinone core substituted with a methoxy group at position 7 and a methyl group at position 2. Its molecular formula is C₁₀H₁₁NO₂ (derived by adding a methyl group to the C9H9NO2 framework described in and ). The compound’s structure is defined by the SMILES notation COC1=CC=CC2=C1C(=O)NC2(C)C, indicating the methoxy and methyl substituents.

This molecule serves as a critical intermediate in pharmaceutical and agrochemical synthesis. For example, it is utilized in the preparation of alkaloids, antibacterial agents, and pesticide precursors. Its structural analogs, such as 7-methoxyindoles, are also recognized for their roles in bioactive molecules and natural product synthesis.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

7-methoxy-2-methyl-3H-isoindol-1-one |

InChI |

InChI=1S/C10H11NO2/c1-11-6-7-4-3-5-8(13-2)9(7)10(11)12/h3-5H,6H2,1-2H3 |

InChI Key |

ZKDYNKLJAOOFNV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C1=O)C(=CC=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Position Matters: The 7-methoxy group in isoindolinones enhances bioactivity compared to 5-methoxy analogs, likely due to electronic and steric effects on target binding. The addition of a 2-methyl group in this compound increases molecular weight and may improve metabolic stability compared to non-methylated analogs.

Collision Cross-Section (CCS) Insights :

- For 7-Methoxyisoindolin-1-one, CCS values (e.g., 132.4 Ų for [M+H]+) indicate a compact molecular conformation, which correlates with favorable pharmacokinetic properties such as membrane permeability.

Core Structure Differences: Indole derivatives (e.g., 7-Chloro-3-methylindole-2-carboxylic acid) exhibit distinct reactivity and biological roles due to their aromatic six-membered ring, contrasting with the fused bicyclic system of isoindolinones.

Research Findings

- Bioactivity: Methoxy-substituted isoindolinones show higher antimicrobial activity compared to halogenated indoles, likely due to improved electron-donating effects.

- Analytical Utility : The CCS data for 7-Methoxyisoindolin-1-one supports its use in mass spectrometry-based drug screening workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.